molecular formula C24H26N4O4 B11016300 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B11016300
M. Wt: 434.5 g/mol
InChI Key: PFBVGVBEXQNHPT-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety linked to a benzazepine structure, which is further substituted with an acetamide group. The unique structural characteristics of this compound make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Preparation of the Benzazepine Core: The benzazepine structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as phenethylamines and aldehydes.

    Coupling of Benzimidazole and Benzazepine: The benzimidazole and benzazepine intermediates are coupled using a suitable linker, such as a propyl chain, through nucleophilic substitution or other coupling reactions.

    Introduction of the Acetamide Group: The final step involves the acylation of the coupled intermediate with an acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzazepine structure may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Rabeprazole: A benzimidazole derivative used as a proton pump inhibitor.

    Benzimidazolethiol: Known for its antimicrobial properties.

    Cinnamic Acid Derivatives: Possess anti-inflammatory and antioxidant activities.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is unique due to its combined benzimidazole and benzazepine structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C24H26N4O4/c1-31-20-12-16-9-11-28(24(30)14-17(16)13-21(20)32-2)15-23(29)25-10-5-8-22-26-18-6-3-4-7-19(18)27-22/h3-4,6-7,9,11-13H,5,8,10,14-15H2,1-2H3,(H,25,29)(H,26,27)

InChI Key

PFBVGVBEXQNHPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCCC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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